5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole
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Overview
Description
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a tert-butyldiphenylsilyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This step ensures the hydroxyl group is not reactive during subsequent reactions.
Formation of Tetrazole Ring: The protected hydroxymethyl group is then reacted with sodium azide and a suitable electrophile, such as methyl iodide, to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated synthesis equipment and high-throughput screening, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the silyl-protected group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized tetrazole derivatives, while substitution reactions can introduce different functional groups to the tetrazole ring.
Scientific Research Applications
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyldiphenylsilyl group serves as a protecting group, ensuring the stability of the hydroxymethyl group during reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl-protected compounds: These compounds also feature a silyl-protected hydroxyl group but with different substituents on the silicon atom.
Tetrazole derivatives: Compounds with various substituents on the tetrazole ring, used in similar applications.
Uniqueness
5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-2H-tetrazole is unique due to the combination of the tert-butyldiphenylsilyl-protected hydroxymethyl group and the tetrazole ring. This combination provides specific reactivity and stability, making it valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl-[(2-methyltetrazol-5-yl)methoxy]-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OSi/c1-19(2,3)25(16-11-7-5-8-12-16,17-13-9-6-10-14-17)24-15-18-20-22-23(4)21-18/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRLOLBVVYDTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=NN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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